molecular formula C13H15N3O B5160346 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol

2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol

Cat. No. B5160346
M. Wt: 229.28 g/mol
InChI Key: DFUCQSDFAFTWDA-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol, also known as Meldrum's acid, is an organic compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound has a pyrimidine ring that is attached to a phenol group, making it a versatile molecule that can be used in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid is not well understood, but it is believed to act as a nucleophile in organic reactions. This compound has a high reactivity towards electrophilic species, making it a useful tool for organic chemists.
Biochemical and Physiological Effects:
Although 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid has not been extensively studied for its biochemical and physiological effects, some research has suggested that it may have potential as an antioxidant and anti-inflammatory agent. Additionally, 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid has been shown to have low toxicity in animal studies, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid is its versatility in organic synthesis. This compound can be used as a building block in the preparation of a wide range of organic molecules, making it a valuable tool for organic chemists. Additionally, 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid is relatively easy to synthesize and purify, making it accessible to researchers.
However, there are also some limitations to the use of 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid in laboratory experiments. This compound can be unstable under certain conditions, and its reactivity can be difficult to control. Additionally, 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid may not be suitable for use in certain reactions due to its acidic nature.

Future Directions

There are many potential future directions for research involving 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid. One area of interest is the development of new synthetic methods using 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid as a catalyst or reagent. Additionally, 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid may have potential applications in the preparation of biologically active compounds, such as new antibiotics or anticancer agents. Further investigation into the biochemical and physiological effects of 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid may also reveal new therapeutic uses for this compound.

Synthesis Methods

2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid can be synthesized through a variety of methods, including the reaction of malonic acid with acetone in the presence of a strong acid catalyst. This reaction results in the formation of 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid as a white crystalline solid that can be further purified through recrystallization.

Scientific Research Applications

2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid has a wide range of potential applications in scientific research, particularly in the field of organic chemistry. This compound has been used as a building block in the synthesis of various organic molecules, including biologically active compounds, such as antiviral and anticancer agents. Additionally, 2-[4-(dimethylamino)-6-methyl-2-pyrimidinyl]phenol's acid has been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds.

properties

IUPAC Name

2-[4-(dimethylamino)-6-methylpyrimidin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9-8-12(16(2)3)15-13(14-9)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUCQSDFAFTWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]phenol

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